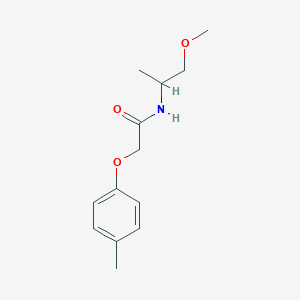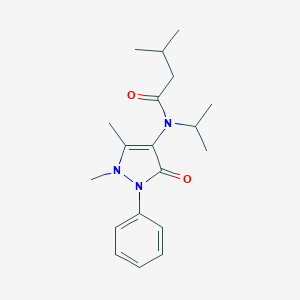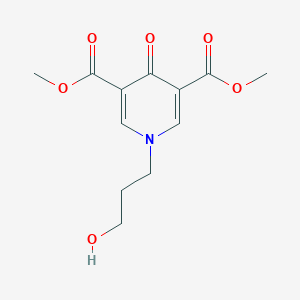
1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine, also known as NAP, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has been found to have a range of potential applications in the fields of medicine and biochemistry, due to its unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine is complex and not fully understood, but it is thought to involve a range of different processes. One key mechanism is the compound's ability to act as an antioxidant, helping to protect cells from oxidative damage. 1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine also appears to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine has a range of biochemical and physiological effects, including the ability to enhance cognitive function and memory. It has also been shown to have anti-anxiety and anti-depressant effects, making it a potential treatment option for a range of mental health conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine for lab experiments is its ability to penetrate the blood-brain barrier, allowing it to act directly on the central nervous system. However, one limitation is that the compound is relatively unstable, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a range of potential future directions for research on 1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Other potential directions include exploring the compound's anti-inflammatory properties and investigating its potential as a treatment for mental health conditions such as depression and anxiety.
In conclusion, 1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine is a chemical compound with a range of potential applications in the fields of medicine and biochemistry. Its unique biochemical and physiological effects make it an area of interest for scientific research, with a range of potential future directions for investigation.
Synthesemethoden
The synthesis of 1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of naphthalene with formaldehyde to produce 1-(naphthalen-1-yl)methanol. This intermediate is then reacted with pyrrolidine and piperidine to produce the final product, 1-(naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine has been the subject of extensive scientific research due to its potential applications in the fields of medicine and biochemistry. One area of research has focused on the compound's ability to act as a neuroprotective agent, with studies showing that it can help to prevent damage to the nervous system caused by a range of different factors.
Eigenschaften
Produktname |
1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine |
|---|---|
Molekularformel |
C20H26N2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1-(naphthalen-1-ylmethyl)-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C20H26N2/c1-2-9-20-17(6-1)7-5-8-18(20)16-21-14-10-19(11-15-21)22-12-3-4-13-22/h1-2,5-9,19H,3-4,10-16H2 |
InChI-Schlüssel |
BWEOLLJHOQRUMH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)


![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
methanone](/img/structure/B246890.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)


